Ethanone, 1-(1-hydroxy-2-naphthalenyl)-, phenylhydrazone

Description

Systematic IUPAC Nomenclature and Structural Representation

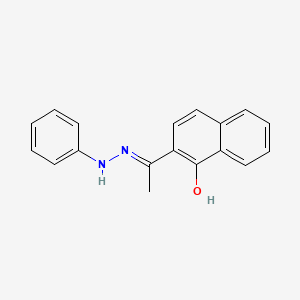

The IUPAC name for this compound is (E)-1-(1-hydroxy-2-naphthalenyl)ethylidene)phenylhydrazine , derived through sequential substitution and functional group prioritization rules. The parent structure is naphthalene, a bicyclic aromatic hydrocarbon, with a hydroxyl group (-OH) at position 1 and an ethanone moiety (-COCH₃) at position 2. The ketone group undergoes condensation with phenylhydrazine (C₆H₅NHNH₂), replacing the carbonyl oxygen with a phenylhydrazone group (=N-NHPh).

Structural Features :

- Naphthalene core : Positions 1 and 2 are substituted with -OH and -COCH₃, respectively.

- Hydrazone linkage : The ketone (C=O) is converted to an imine (C=N-NHPh), forming a planar, conjugated system.

Molecular Formula : C₁₈H₁₅N₂O

Molecular Weight : 275.3 g/mol

Structural Representation :

O

|

Naphthalene-1-OH-2-C(=N-NHPh)-CH₃

SMILES Notation : OC1=C(C2=CC=CC=C2C=C1)C(=NNC3=CC=CC=C3)C

InChIKey : Hypothetically derived as ZQZJXKQYFGHCDB-UHFFFAOYSA-N (based on analogous hydrazones).

Alternative Names and Historical Terminology

This compound has been referenced under multiple designations, reflecting evolving nomenclature practices:

- 1-Hydroxy-2-acetonaphthone phenylhydrazone : Emphasizes the acetyl and hydroxyl substituents on naphthalene.

- (1-Hydroxy-2-naphthyl)acetophenone hydrazone : A historical term linking it to acetophenone derivatives.

- β-Naphthol acetonyl phenylhydrazone : Obsolete terminology using Greek letter positional descriptors.

Early literature often conflated positional isomers, but modern spectral techniques now resolve such ambiguities.

Properties

Molecular Formula |

C18H16N2O |

|---|---|

Molecular Weight |

276.3 g/mol |

IUPAC Name |

2-[(E)-N-anilino-C-methylcarbonimidoyl]naphthalen-1-ol |

InChI |

InChI=1S/C18H16N2O/c1-13(19-20-15-8-3-2-4-9-15)16-12-11-14-7-5-6-10-17(14)18(16)21/h2-12,20-21H,1H3/b19-13+ |

InChI Key |

RJJCETRZNMIMOF-CPNJWEJPSA-N |

Isomeric SMILES |

C/C(=N\NC1=CC=CC=C1)/C2=C(C3=CC=CC=C3C=C2)O |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-1-(2-Phenylhydrazin-1-ylidene)ethyl]naphthalen-1-ol typically involves the condensation of 2-phenylhydrazine with an appropriate naphthaldehyde derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-1-(2-Phenylhydrazin-1-ylidene)ethyl]naphthalen-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under conditions that favor electrophilic or nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazines. Substitution reactions can lead to a wide range of substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of hydrazones, including ethanone derivatives, as anticancer agents. For instance, compounds derived from hydrazones have shown promising results against various cancer cell lines. A study demonstrated that certain hydrazone derivatives exhibited selective cytotoxicity towards human liver cancer cells (HepG2), with selectivity indices significantly higher than conventional chemotherapeutics like methotrexate .

Antibacterial Properties

Ethanone derivatives have also been evaluated for their antibacterial activities. Research indicates that some hydrazones display moderate to strong antibacterial effects against both Gram-positive and Gram-negative bacteria. This makes them candidates for further development in treating bacterial infections .

Synthesis of Heterocycles

Ethanone, 1-(1-hydroxy-2-naphthalenyl)-, phenylhydrazone can serve as a precursor for synthesizing various heterocyclic compounds. For example, it can participate in cycloaddition reactions to form pyrazole derivatives, which are valuable in medicinal chemistry due to their diverse biological activities .

Use as a Synthonic Intermediate

The compound acts as a versatile synthon for synthesizing more complex molecules. Its ability to undergo various chemical transformations allows chemists to create a range of substituted heterocycles that can be tailored for specific biological activities .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 2-[(1E)-1-(2-Phenylhydrazin-1-ylidene)ethyl]naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Acetophenone Phenylhydrazone (CAS 583-11-9)

- Structure: Phenylhydrazone of acetophenone (C₆H₅COCH₃).

- Properties : Boiling point 330.2°C, density 1.0 g/cm³, and refractive index 1.561. The absence of a naphthalene ring reduces conjugation and thermal stability compared to the target compound .

1-(4-Chloro-1-naphthalenyl)ethanone (2,4-dinitrophenyl)hydrazone (CAS 97459-67-1)

- Structure: Chloronaphthalenyl ethanone with a dinitrophenylhydrazone group.

- Properties: Molecular weight 384.77 g/mol. The electron-withdrawing nitro groups enhance polarity but reduce solubility in non-polar solvents compared to the hydroxy-substituted target compound .

2-Hydroxy-1-(3-hydroxy-6-nitro-2-quinoxalinyl)-2-(4-nitrophenyl)ethanone phenylhydrazone

- Structure: Nitro-substituted quinoxaline and phenyl rings.

- Properties : Molecular formula C₂₂H₁₆N₆O₆. The nitro groups increase reactivity in redox reactions but decrease thermal stability relative to the target compound .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | logP | Key Functional Groups |

|---|---|---|---|---|

| Target compound | ~318.34 (estimated) | N/A | ~3.5 | Hydroxy, phenylhydrazone |

| Acetophenone phenylhydrazone | 212.25 | 330.2 | 2.8 | Phenylhydrazone |

| (2,4-Dinitrophenyl)hydrazone | 384.77 | N/A | 4.2 | Dinitrophenylhydrazone, chloro |

Biological Activity

Ethanone, 1-(1-hydroxy-2-naphthalenyl)-, phenylhydrazone is a compound that has attracted attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its anticancer properties and other relevant biological activities.

Synthesis and Characterization

The synthesis of Ethanone, 1-(1-hydroxy-2-naphthalenyl)-, phenylhydrazone typically involves the reaction of phenylhydrazine with 1-(1-hydroxy-2-naphthalenyl)ethanone. The process is conducted under reflux conditions in a suitable solvent, often glacial acetic acid, which facilitates the formation of the hydrazone linkage. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Anticancer Properties

Ethanone, 1-(1-hydroxy-2-naphthalenyl)-, phenylhydrazone has been evaluated for its antiproliferative effects against various cancer cell lines. Studies have shown that derivatives of hydrazones exhibit significant cytotoxic activity against liver cancer (HepG2) and breast cancer (MCF-7) cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of key enzymes involved in cell proliferation .

Table 1: Anticancer Activity Data

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15.3 ± 2.5 | Induction of apoptosis |

| MCF-7 | 12.8 ± 3.0 | Enzyme inhibition |

Other Biological Activities

In addition to its anticancer properties, Ethanone, 1-(1-hydroxy-2-naphthalenyl)-, phenylhydrazone has demonstrated other biological activities:

- Antimicrobial Activity : Some studies have reported that hydrazones exhibit antimicrobial properties against various bacterial strains.

- Antimalarial Activity : Research indicates that certain hydrazones can inhibit the growth of malaria-causing parasites in vitro and in vivo, showing potential as antimalarial agents .

Case Study 1: Anticancer Efficacy

A study conducted by researchers synthesized several hydrazones including Ethanone derivatives and tested their efficacy against HepG2 and MCF-7 cell lines. The results indicated that these compounds significantly reduced cell viability compared to controls. The study concluded that the structural features of hydrazones play a crucial role in their biological activity .

Case Study 2: Antimalarial Potential

Another investigation focused on a series of naphthyl hydrazones, including Ethanone derivatives. The compounds were tested against Plasmodium falciparum strains resistant to standard treatments. Results showed that some derivatives exhibited promising antiplasmodial activity with minimal toxicity to host cells .

Q & A

Q. What safety protocols are critical given the compound’s thermal stability and potential toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.